molecular formula C9H21NO2 B8572342 N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine

N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine

Katalognummer: B8572342
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: PBBZJHURSMXVSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine: is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . It is also known by its synonyms 1,1-Diisopropoxy-N,N-dimethylmethylamine and 1,1-Diisopropoxytrimethylamine . This compound is commonly used in organic synthesis and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine can be synthesized by reacting N,N-dimethylformamide with isopropyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acetal.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Wirkmechanismus

The mechanism of action of N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form intermediates that facilitate the transfer of functional groups, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine is unique due to its specific reactivity and the ability to form stable intermediates in various chemical reactions. Its isopropyl groups provide steric hindrance, which can influence the selectivity and outcome of reactions compared to its analogs .

Eigenschaften

Molekularformel

C9H21NO2

Molekulargewicht

175.27 g/mol

IUPAC-Name

N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C9H21NO2/c1-7(2)10(8(3)4)9(11-5)12-6/h7-9H,1-6H3

InChI-Schlüssel

PBBZJHURSMXVSB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.